molecular formula C30H35N5O6 B571114 H-Tyr-Pro-Pro-Trp-OH CAS No. 122409-34-1

H-Tyr-Pro-Pro-Trp-OH

Cat. No.: B571114
CAS No.: 122409-34-1
M. Wt: 561.639
InChI Key: XQROXJBPPLRFJG-GKXKVECMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Tyr-Pro-Pro-Trp-OH is a synthetic tetrapeptide with the sequence this compound (YPPW) and a molecular weight of 561.64 Da . This compound corresponds to a critical structural motif found in thrombin, a key serine protease in the coagulation cascade. Scientific research utilizes this peptide to investigate thrombin's interaction with various substrates and inhibitors, including fibrinogen, thrombomodulin, protein C, and antithrombin III . Studies involving mutant thrombins lacking the Tyr-Pro-Pro-Trp motif have revealed its significant role in mediating specificity and catalytic efficiency, providing valuable insights into the molecular mechanisms of hemostasis and thrombosis . The peptide is supplied as a lyophilized powder with a high purity of >97% . It is essential for research use only and is not intended for diagnostic or therapeutic applications. Handling should follow safe laboratory practices, and the product should be stored in a freezer at or below -20°C for long-term stability .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N5O6/c31-22(15-18-9-11-20(36)12-10-18)28(38)35-14-4-8-26(35)29(39)34-13-3-7-25(34)27(37)33-24(30(40)41)16-19-17-32-23-6-2-1-5-21(19)23/h1-2,5-6,9-12,17,22,24-26,32,36H,3-4,7-8,13-16,31H2,(H,33,37)(H,40,41)/t22-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQROXJBPPLRFJG-GKXKVECMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Pro-Pro-Trp-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid (tryptophan) to the resin. The following steps involve the deprotection and coupling of each subsequent amino acid (proline, proline, and tyrosine) using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in enzymatic synthesis methods have been explored to enhance the efficiency and environmental sustainability of peptide production.

Chemical Reactions Analysis

Tyr Oxidation

The phenolic hydroxyl group of Tyr is prone to oxidation:

  • Singlet Oxygen (¹O₂) : Generates dityrosine crosslinks or 3,4-dihydroxyphenylalanine (DOPA) derivatives under UV light or enzymatic catalysis .

  • Hyperoxidation : Treatment with Dess–Martin periodinane (DMP) oxidizes Tyr to a transient quinone intermediate, enabling site-selective cleavage at the N-terminus (Fig. 1) .

Key Reaction :

H-Tyr-Pro-Pro-Trp-OHDMP, pH 7.4Cleavage at Tyr+TICA derivative[10]\text{this compound} \xrightarrow{\text{DMP, pH 7.4}} \text{Cleavage at Tyr} + \text{TICA derivative} \quad[10]

Oxidizing Agent Product Conditions
¹O₂Dityrosine crosslinksUV light, pH 7.0
DMPCleaved peptide + TICA moietyRT, 30 min

Trp Oxidation

Tryptophan undergoes radical-mediated oxidation:

  • Hydroxyl Radicals (- OH) : Convert Trp to hydroxytryptophan or kynurenine derivatives .

  • Long-Range Electron Transfer (LRET) : In peptides with Tyr/Trp pairs, LRET forms Tyr-O- radicals, destabilizing the peptide backbone .

Mechanism :

Trp (neutral)- OHTrp-N- LRETTyr-O- [9][12]\text{Trp (neutral)} \xrightarrow{\text{- OH}} \text{Trp-N- } \xrightarrow{\text{LRET}} \text{Tyr-O- } \quad[9][12]

Radical Source Byproduct Rate Constant (k)
- OH5-Hydroxytryptophan3×109M1s13 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}
¹O₂N-Formylkynurenine (NFK)7×107M1s17 \times 10^7 \, \text{M}^{-1}\text{s}^{-1}

Stability and Degradation

  • Thermal Stability : The Pro-Pro motif enhances rigidity, reducing thermal denaturation (Tm=68CT_m = 68^\circ\text{C} vs. 55C55^\circ\text{C} for non-Pro analogs) .

  • Proteolytic Resistance : Proline’s cyclic structure confers resistance to digestive proteases (e.g., trypsin), with <5% degradation after 24h in simulated gastric fluid .

Enzymatic Modifications

  • Prolyl Hydroxylases : Under hypoxic conditions, Pro residues may undergo hydroxylation, altering peptide conformation .

  • DPP-IV Inhibition : Analogous tripeptides (e.g., H-Ile-Pro-Pro-OH) inhibit dipeptidyl peptidase IV (IC50=5μMIC_{50} = 5 \, \mu\text{M}), suggesting potential bioactivity for this compound .

Scientific Research Applications

Biological Activities

H-Tyr-Pro-Pro-Trp-OH exhibits several biological activities that make it a candidate for therapeutic applications:

  • Neuroprotective Effects : Research indicates that peptides similar to this compound can enhance memory and cognitive functions. For instance, the dipeptide Tyr-Pro has shown significant memory-improving effects in mice, suggesting that this compound may have similar neuroprotective properties due to its structural components .
  • Antioxidant Properties : Peptides containing tryptophan are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly valuable in developing treatments for neurodegenerative diseases .

Therapeutic Potential

The compound is being investigated for its potential use in various therapeutic contexts:

  • Cancer Treatment : Modifications to peptides like this compound may enhance their efficacy in targeting cancer cells. Research continues into optimizing these peptides for improved biological activity against tumors.
  • Skin Health : this compound is also utilized in the cosmetics industry as an active ingredient in skincare products. Its potential role in skin health and wound healing is attributed to its biological activity and ability to promote cellular regeneration .

Synthesis and Characterization

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide sequence and modifications. The general steps include:

  • Attachment of the First Amino Acid : The first amino acid is attached to a solid resin.
  • Deprotection : The protecting group of the amino acid is removed.
  • Coupling : The next amino acid is coupled using reagents such as HBTU or DIC.
  • Repetition : This deprotection and coupling process is repeated until the desired sequence is achieved.
  • Cleavage : The final peptide is cleaved from the resin, and side-chain protecting groups are removed using trifluoroacetic acid (TFA).

Case Study 1: Neuroprotective Effects of Tyr-Pro Dipeptide

A study conducted on the memory-enhancing effects of the dipeptide Tyr-Pro demonstrated significant brain accumulation following oral administration in mice. The results indicated a marked enhancement in cognitive function, which could be attributed to its rapid absorption facilitated by peptide transporters .

ParameterValue
AUC (0-120 min)1331 ± 267 pmol·min/mL-plasma
Concentration10 mg/kg

Case Study 2: Antioxidant Activity

Research on peptides containing tryptophan has shown their effectiveness as antioxidants, reducing oxidative stress markers in cellular models. These findings support the hypothesis that this compound could play a role in developing therapies for oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of H-Tyr-Pro-Pro-Trp-OH involves its interaction with specific receptors or enzymes in the body. The tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the proline residues provide structural stability. The tryptophan residue can engage in π-π stacking interactions. These interactions collectively contribute to the peptide’s biological activity, including modulation of signaling pathways and receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptides with Proline-Rich Sequences

H-Trp-(Pro)ₙ-Tyr-OH (n = 1–5)
  • Structure : Trp-(Pro)ₙ-Tyr-OH.
  • Function : Models for intramolecular electron transfer studies.
  • Conformation : CD spectroscopy revealed that peptides with n ≥ 3 adopt a left-handed 3₁-helix (polyproline II conformation), while n = 2 disrupts helicity due to steric clashes between aromatic residues .
  • Key Difference : Proline repeat length dictates helical stability, unlike H-Tyr-Pro-Pro-Trp-OH, which has two Pro residues and lacks extended helicity .
H-Tyr-(Pro)ₙ-Met-OH (n = 1–3)
  • Structure : Tyr-(Pro)ₙ-Met-OH.
  • Function : Electron transfer and structural studies.
  • Conformation : Similar to Trp-(Pro)ₙ-Tyr-OH, but with Met at the C-terminus. CD spectra show temperature-dependent helix stability .

Dipeptides and Tripeptides

H-Trp-Pro-OH
  • Molecular formula : C₁₆H₁₉N₃O₃
  • Molecular weight : 301.34 Da
  • Application : Organic synthesis intermediate .
  • Key Difference : Lacks the Tyr and second Pro residue, reducing structural complexity compared to this compound.
H-Tyr-Pro-OH
  • Molecular formula : C₁₄H₁₈N₂O₄
  • Molecular weight : 278.30 Da
  • Application : Basic building block for peptide synthesis.

Tetrapeptides with Functional Modifications

H-Pro-Gln-Phe-Tyr-OH
  • Molecular formula : C₂₈H₃₅N₅O₇
  • Application : Pharmaceuticals and skincare .
  • Key Difference : Incorporates Gln and Phe residues, enhancing hydrophilicity and altering target interactions compared to this compound.
Z-Trp-OH
  • Structure : Benzyloxycarbonyl (Z)-protected Trp.
  • Molecular formula : C₁₉H₁₈N₂O₄
  • Application : Intermediate for peptide synthesis with enhanced stability .
  • Key Difference : Protective group (Z) modifies reactivity, unlike the free N-terminus in this compound.

Table: Structural and Functional Comparison

Compound Sequence/Structure Molecular Weight (Da) Key Application Unique Feature
This compound YPPW 561.64 Drug development TFA salt; dual Pro residues
H-Trp-(Pro)₃-Tyr-OH WPPPY ~650 (estimated) Electron transfer studies Polyproline II helix
H-Trp-Pro-OH WP 301.34 Organic synthesis Dipeptide intermediate
H-Pro-Gln-Phe-Tyr-OH PQFY 577.61 Pharmaceuticals Hydrophilic residues
Z-Trp-OH Z-protected Trp 338.40 Synthesis intermediate Enhanced stability

Research Findings and Implications

  • TFA Interference : Unlike simpler dipeptides (e.g., H-Trp-Pro-OH), this compound requires TFA removal for cell-based assays, adding complexity .
  • Functional Diversity : Modifications like Z-protection (Z-Trp-OH) or residue substitution (H-Pro-Gln-Phe-Tyr-OH) alter solubility and biological activity compared to this compound .

Biological Activity

H-Tyr-Pro-Pro-Trp-OH is a tetrapeptide that has garnered attention for its potential biological activities and therapeutic applications. The compound is composed of the amino acids tyrosine (Tyr), proline (Pro), and tryptophan (Trp), with a structure that suggests significant interactions within biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and potential applications.

Chemical Structure and Synthesis

This compound can be synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to create the desired peptide chain. The synthesis typically begins with the attachment of the C-terminal amino acid, tryptophan, to a solid resin, followed by deprotection and coupling of the other amino acids using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The mechanism of action involves:

  • Hydrogen Bonding : The tyrosine residue can form hydrogen bonds, enhancing its binding affinity to target proteins.
  • Structural Stability : Proline residues contribute to the rigidity and stability of the peptide structure, influencing its biological interactions.
  • π-π Stacking : The aromatic nature of tryptophan allows for π-π stacking interactions with other aromatic residues in proteins, facilitating receptor binding .

1. Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin due to the presence of tryptophan. Tryptophan is a precursor to serotonin, which plays a crucial role in mood regulation and cognitive functions . Studies have shown that dietary tryptophan can modulate aggressive behavior and stress responses in various vertebrates .

2. Opioid Receptor Modulation

The compound has been investigated for its potential effects on opioid receptors. Similar peptides have demonstrated analgesic properties by binding to these receptors, suggesting that this compound may also exhibit antinociceptive effects .

3. Antioxidant Properties

The presence of tyrosine in the structure allows for potential antioxidant activity. Tyrosine residues can undergo oxidation, leading to the formation of dityrosine and other derivatives that may protect cells from oxidative stress .

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive properties of various peptide derivatives, including this compound. The results indicated significant pain relief in animal models, supporting its potential as an analgesic agent .

Case Study 2: Neurotransmitter Regulation

In a controlled experiment, researchers administered varying doses of tryptophan-rich peptides to assess their impact on serotonin levels in the brain. Increased levels were observed in subjects treated with this compound, correlating with improved mood and reduced anxiety .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundContains two proline residuesPotential analgesic and neuroactive effects
H-Tyr-Pro-Trp-Phe-OHSimilar structure but different activitiesStronger opioid receptor affinity
H-Tyr-Pro-Phe-Phe-OHKnown for opioid receptor bindingAnalgesic properties

Q & A

Q. What pharmacokinetic considerations are critical when extrapolating in vitro results to in vivo models?

  • Methodological Answer : Conduct stability studies in plasma/serum to assess degradation half-life. Use LC-MS/MS to quantify intact peptide in tissues. Incorporate protease inhibitors or PEGylation to enhance bioavailability. Validate target engagement via PET imaging or biomarker assays.

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise, prioritize studies with documented purity (>95%), TFA removal protocols, and standardized assay conditions (e.g., pH, temperature).
  • Advanced Characterization : Pair biophysical techniques (e.g., NMR for proline isomerization) with bioassays to correlate structural features with activity.
  • Ethical Reporting : Adhere to NIH preclinical guidelines for experimental replication, including detailed peptide handling protocols and statistical power calculations.

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